

# comparative study of beta-damascenone content in different rose species

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## Compound of Interest

Compound Name: *beta-Damascenone*

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## A Comparative Analysis of Beta-Damascenone in Various Rose Species

**Beta-damascenone**, a C13-norisoprenoid, is a key contributor to the characteristic floral and fruity aroma of roses, even at very low concentrations.[1][2] Its presence and concentration are often considered markers for the quality of rose oil.[3] This guide provides a comparative overview of **beta-damascenone** content in different rose species, details the analytical methods for its quantification, and illustrates its biosynthetic pathway.

## Quantitative Comparison of Beta-Damascenone Content

The concentration of **beta-damascenone** can vary significantly among different rose species and even between genotypes of the same species. A study on 26 genotypes of *Rosa damascena* from Iran revealed a wide range in **beta-damascenone** content in their essential oils. While it was detected in 22 of the genotypes, its concentration exceeded 1.5% in three specific genotypes (G3, G6, and G11), with the highest concentration of 1.76% found in the G3 genotype.[4] Another analysis of Bulgarian rose oil reported a **beta-damascenone** concentration of approximately 100 ppm (0.01%).[3]

Rose Species/Genotype	Beta-Damascenone Content (% of Essential Oil)	Reference
Rosa damascena (Bulgarian)	~0.01% (100 ppm)	[3]
Rosa damascena Genotype G3 (Iran)	1.76%	[4]
Rosa damascena Genotype G6 (Iran)	>1.5%	[5]
Rosa damascenone Genotype G11 (Iran)	>1.5%	[5]
Rosa damascena Genotype G20 (Iran)	Not specified, but present	[4]

## Experimental Protocols for Beta-Damascenone Analysis

The primary method for the analysis of volatile compounds in roses, including **beta-damascenone**, is Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for sample preparation as it is a simple, rapid, and solventless method.[1][6]

### Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from studies on various rose species.[1][6][7]

- Materials:
  - Fresh rose petals
  - 20 mL headspace vials with PTFE/silicone septa

- SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heater block or water bath
- Procedure:
  - Weigh a precise amount of fresh rose petals (e.g., 2.0 g) and place them into a 20 mL headspace vial.
  - Seal the vial tightly with the cap.
  - Equilibrate the vial at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.
  - Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.
  - After extraction, immediately retract the fiber and insert it into the GC injector for thermal desorption and analysis.

## Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

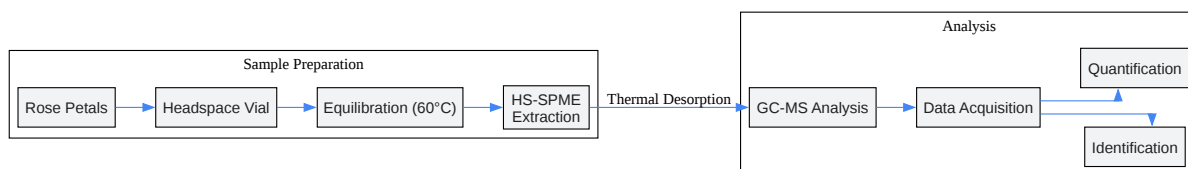
This is a general procedure based on methodologies reported for rose volatile analysis.<sup>[1][8][9]</sup>

- Instrumentation:
  - Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
  - Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
- GC Conditions:
  - Injector Temperature: 250°C
  - Injection Mode: Splitless

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 2 minutes
  - Ramp to 150°C at a rate of 3°C/min
  - Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes
- Transfer Line Temperature: 280°C
- MS Conditions:
  - Ion Source Temperature: 230°C
  - Ionization Mode: Electron Impact (EI) at 70 eV
  - Mass Scan Range: m/z 35-550
- Identification and Quantification:
  - **Beta-damascenone** is identified by comparing its mass spectrum and retention time with that of an authentic standard.
  - Quantification is typically performed by creating a calibration curve with known concentrations of a **beta-damascenone** standard. The peak area of **beta-damascenone** in the sample is then used to determine its concentration.

## Visualizing the Experimental Workflow and Biosynthetic Pathway

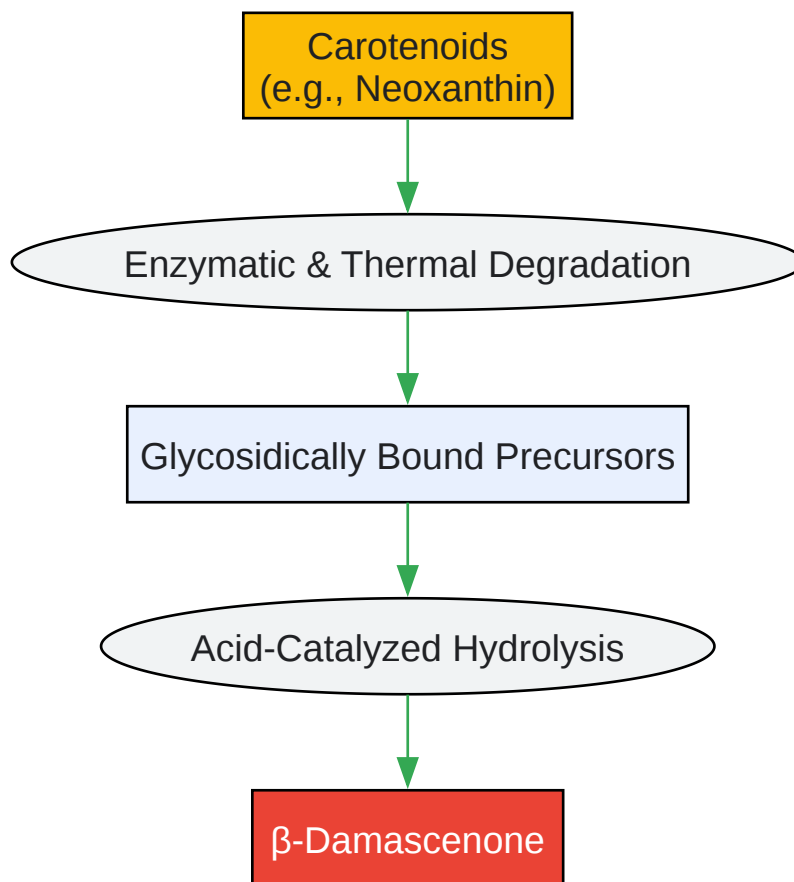
To better understand the processes involved in the analysis and formation of **beta-damascenone**, the following diagrams have been generated using the DOT language.



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**Figure 1:** Experimental workflow for the analysis of **beta-damascenone** in roses.

**Beta-damascenone** is not typically present in living rose petals but is formed from precursors during processes like heating.[10] It is derived from the degradation of carotenoids, particularly neoxanthin.[10]



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**Figure 2:** Generalized biosynthetic pathway of **beta-damascenone** from carotenoids.

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